molecular formula C11H11N7O2S B2506337 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034353-82-5

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2506337
CAS No.: 2034353-82-5
M. Wt: 305.32
InChI Key: JRGGYHJREAWJEW-UHFFFAOYSA-N
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Description

N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a sophisticated heterocyclic compound designed for advanced pharmaceutical and biological chemistry research. This molecule integrates two privileged scaffolds in medicinal chemistry: a [1,2,4]triazolo[4,3-b]pyridazine core and a 1,2,3-thiadiazole carboxamide moiety. The triazolopyridazine system is a nitrogen-rich bicyclic structure known for its wide range of biological activities and is a key scaffold in various therapeutic agents . The 1,2,3-thiadiazole ring, incorporating sulfur and nitrogen, is another versatile heterocycle frequently explored for its diverse biological properties . The primary research value of this compound lies in its potential as a key intermediate or lead structure in drug discovery programs. Compounds featuring the [1,2,4]triazolo[4,3-b]pyridazine scaffold have demonstrated significant relevance in developing agents with potential anticancer, antimicrobial, and antiviral activities . The specific substitution pattern on the triazolopyridazine core, with a methoxy group at the 6-position and a methylene linker at the 3-position, is similar to other researched compounds, suggesting potential for interaction with various enzymatic targets . Researchers can utilize this complex molecule to explore structure-activity relationships (SAR), particularly in probing the synergistic effects of combining the triazolopyridazine and 1,2,3-thiadiazole heterocycles. Its mechanism of action in biological assays would be highly dependent on the specific target, but related structures have been investigated as inhibitors of kinase enzymes, reverse transcriptase, and other proteins critical in disease pathways . This product is intended for use in laboratory research settings only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O2S/c1-6-10(21-17-13-6)11(19)12-5-8-15-14-7-3-4-9(20-2)16-18(7)8/h3-4H,5H2,1-2H3,(H,12,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGGYHJREAWJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, which in turn affect various signaling pathways. The compound also interacts with proteins involved in cell division, such as the cell division protein ZipA. These interactions are primarily through binding to the active sites of these enzymes and proteins, thereby modulating their activity.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the BRD4 activity, which is involved in regulating gene expression. By inhibiting BRD4, the compound can downregulate the expression of oncogenes such as c-Myc, leading to reduced tumor growth in cancer cells. Additionally, it affects cellular metabolism by altering the levels of key metabolites and influencing metabolic fluxes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes and proteins, leading to inhibition or activation of their activity. For instance, its binding to phosphodiesterase enzymes results in their inhibition, which increases the levels of cyclic nucleotides. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the expression of specific genes, thereby influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling pathways and gene expression, indicating its potential for prolonged therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating signaling pathways and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects such as increased heart rate, cardiac output, and myocardial degeneration. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic fluxes and metabolite levels. For example, the compound’s inhibition of phosphodiesterase enzymes affects the levels of cyclic nucleotides, which play a crucial role in cellular metabolism. Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in the levels of key metabolites and overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms involving specific transporters. Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, it may localize to the nucleus to interact with transcription factors and regulate gene expression. Additionally, its localization to other organelles such as the mitochondria can influence cellular metabolism and energy production.

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo[4,3-b]pyridazine core linked to a thiadiazole moiety. The presence of the methoxy group and the carboxamide functionality enhances its solubility and potentially its bioavailability. The structural formula can be represented as follows:

N 6 methoxy 1 2 4 triazolo 4 3 b pyridazin 3 yl methyl 4 methyl 1 2 3 thiadiazole 5 carboxamide\text{N 6 methoxy 1 2 4 triazolo 4 3 b pyridazin 3 yl methyl 4 methyl 1 2 3 thiadiazole 5 carboxamide}

Biological Activities

Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. The following table summarizes the key biological activities associated with this compound:

Biological Activity Mechanism/Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis in cancer cells
Enzyme inhibitionInhibition of specific kinases (e.g., MAPK14)

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Activity : The triazole ring is known for its ability to disrupt microbial cell wall synthesis and function. Studies have shown that derivatives with similar structures exhibit potent antimicrobial effects against various pathogens .
  • Anti-inflammatory Effects : this compound has been reported to selectively inhibit COX enzymes involved in inflammatory processes. This selective inhibition may lead to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of oncogenic pathways and modulation of cell cycle regulators .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Case Study 2: Anti-inflammatory Activity

In an in vivo model of inflammation induced by lipopolysaccharides (LPS), the compound demonstrated a dose-dependent reduction in TNF-alpha levels. The IC50 for TNF-alpha inhibition was reported at 58 nM, showcasing its potential as an anti-inflammatory agent .

Case Study 3: Anticancer Potential

In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell proliferation rates (IC50 values ranging from 10 to 25 µM) across different cancer types .

Scientific Research Applications

Medicinal Chemistry Applications

Inhibition of BET Proteins
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been investigated for its potential as an inhibitor of bromodomain and extraterminal (BET) proteins. These proteins play a critical role in regulating gene expression linked to cancer progression. The compound's mechanism involves binding to BET proteins and inhibiting the transcription of oncogenes such as c-Myc .

Anticancer Activity
Studies have indicated that this compound exhibits significant anticancer properties against various cancer cell lines. For instance, it has shown effectiveness in reducing cell proliferation in breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cell lines. The efficacy is attributed to its ability to modulate key signaling pathways involved in tumor growth and metastasis .

Cell Signaling and Gene Expression
Research has demonstrated that this compound can influence cell signaling pathways. It has been utilized in studies examining the effects of various treatments on gene expression profiles in cancer cells. This application is critical for understanding the molecular mechanisms underlying cancer biology and developing targeted therapies .

Industrial Applications

Material Science
Beyond medicinal applications, this compound may also have potential uses in material science. Its unique chemical properties allow for the development of new materials with specific functionalities. Research is ongoing to explore its applicability in creating advanced materials for electronics and nanotechnology .

Case Studies

Several case studies highlight the compound's effectiveness:

  • Case Study on Anticancer Efficacy : A study demonstrated that this compound exhibited IC50 values in the low micromolar range against MCF-7 and A549 cell lines. This indicates potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Another investigation provided insights into the mechanism of action of this compound as a BET inhibitor. It was shown to disrupt the interaction between BET proteins and their target genes involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Structural Modifications in the Thiadiazole Carboxamide Moiety

Key analogs include:

Compound Name/Structure Key Structural Differences Biological Activity/Notes Reference
N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Thiadiazole fused to benzene (benzo-thiadiazole) No activity data; structural similarity suggests potential pesticidal or kinase inhibition roles .
N-((6-Methoxy-triazolopyridazin-3-yl)methyl)isoquinoline-1-carboxamide Replacement of thiadiazole with isoquinoline carboxamide Likely impacts solubility and target binding due to aromaticity .
EBF Analogues (e.g., 8d, 8l, 8m) Thiadiazole linked to aliphatic chains and substituted aryl High repellent (63% efficacy) and aphicidal activity (LC50: 8.4–12.8 µg/mL) against Myzus persicae .

Key Observations :

  • EBF analogs () demonstrate that 1,2,3-thiadiazole derivatives exhibit pesticidal activity, suggesting the target compound may share similar applications.

Variations in the Triazolopyridazine Core

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is associated with kinase inhibition and cytotoxicity in related compounds:

Compound Name/Structure Key Modifications Activity/Notes Reference
4-(6-Methoxy-triazolopyridazin-3-yl)-N-(4-pyridinyl-thiazol-2-yl)butanamide Butanamide linker instead of methyl group Altered pharmacokinetics due to increased flexibility .
Vebreltinib (6-(1-cyclopropyl-pyrazol-4-yl)-3-[difluoro(indazol-yl)methyl]triazolopyridazine) Difluoro-indazolyl substitution Tyrosine kinase inhibitor (antineoplastic use) .
Ethyl N-benzoyl-(6-chloro-triazolopyridazin-3-yl)glycinate derivatives Chloro substitution and glycinate ester Cytotoxicity against Hep cell line (IC50: ~1.2 µg/mL) .

Key Observations :

  • The methoxy group in the target compound may improve metabolic stability compared to chloro-substituted analogs ().

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